molecular formula C16H22N4OS B6432353 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine CAS No. 2336775-48-3

1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine

Cat. No.: B6432353
CAS No.: 2336775-48-3
M. Wt: 318.4 g/mol
InChI Key: TYPNHOMUFQZYKI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting isothiocyanates with hydrazine derivatives under controlled conditions.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiadiazole intermediate reacts with piperazine derivatives.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the thiadiazole ring, making it less complex.

    4-(5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl)piperazine: Lacks the methoxyphenyl group, altering its chemical properties.

Uniqueness

1-(2-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine is unique due to the combination of the methoxyphenyl group, thiadiazole ring, and piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12(2)15-17-18-16(22-15)20-10-8-19(9-11-20)13-6-4-5-7-14(13)21-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNHOMUFQZYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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